molecular formula C17H11N2Na3O10S3 B12692568 3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt CAS No. 61617-66-1

3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt

Cat. No.: B12692568
CAS No.: 61617-66-1
M. Wt: 568.4 g/mol
InChI Key: JLVZZUPKPSATFW-UHFFFAOYSA-K
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Description

3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt, also known as Lithol Rubine BK, is a synthetic azo dye. It is widely used in various industries due to its vibrant red color and stability. The compound has the molecular formula C18H12CaN2O6S and a molecular weight of 424.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt involves the diazotization of 4-methyl-2-sulphoaniline followed by coupling with 3-hydroxy-2,7-naphthalenedisulphonic acid. The reaction typically occurs in an acidic medium to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt has several applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Widely used as a dye in textiles, plastics, and inks

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The calcium salt form of this compound is unique due to its specific solubility and stability properties, making it particularly suitable for certain industrial applications where other salts might not perform as well .

Properties

CAS No.

61617-66-1

Molecular Formula

C17H11N2Na3O10S3

Molecular Weight

568.4 g/mol

IUPAC Name

trisodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C17H14N2O10S3.3Na/c1-9-2-5-13(14(6-9)31(24,25)26)18-19-16-12-4-3-11(30(21,22)23)7-10(12)8-15(17(16)20)32(27,28)29;;;/h2-8,20H,1H3,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3

InChI Key

JLVZZUPKPSATFW-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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